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molecular formula C13H8F3NO B024950 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile CAS No. 103604-49-5

6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile

Cat. No. B024950
M. Wt: 251.2 g/mol
InChI Key: OBVHIQXSTOJOBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04590010

Procedure details

A solution of 0.5 g of 6-methoxy-5-trifluoromethyl-1-cyanonaphthalene and 0.6 g of potassium hydroxide in 25 ml of a 20/5 mixture of methanol and water was charged into an autoclave, heated to 130° C. and stirred for 5-6 hours at an internal pressure of 90-100 psi. The reaction mixture was then cooled and worked up to provide a 98% recovered yield of 100% pure 6-methoxy-5-trifluoromethyl-1-naphthoic acid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
20/5
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([C:15]([F:18])([F:17])[F:16])=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([C:13]#N)=[CH:8][CH:7]=[CH:6]2.[OH-:19].[K+].C[OH:22]>O>[CH3:1][O:2][C:3]1[C:4]([C:15]([F:18])([F:17])[F:16])=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([C:13]([OH:22])=[O:19])=[CH:8][CH:7]=[CH:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC=1C(=C2C=CC=C(C2=CC1)C#N)C(F)(F)F
Name
Quantity
0.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
20/5
Quantity
25 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
stirred for 5-6 hours at an internal pressure of 90-100 psi
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged into an autoclave
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
to provide a 98%

Outcomes

Product
Details
Reaction Time
5.5 (± 0.5) h
Name
Type
product
Smiles
COC=1C(=C2C=CC=C(C2=CC1)C(=O)O)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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